molecular formula C13H19BN2O4 B1467793 Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 947249-44-7

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B1467793
CAS No.: 947249-44-7
M. Wt: 278.11 g/mol
InChI Key: CCGFBYOYKYWINY-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a chemical compound with the molecular formula C13H19BN2O4 . It is also known by the synonyms “947249-44-7 this compound” and "methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate" .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The crystal structures obtained by these methods are consistent with the values calculated by density functional theory (DFT) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.11 g/mol . The InChI of the compound is "InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16)" . The hydrogen bond donor count of the compound is 1, and the hydrogen bond acceptor count is 6 .

Scientific Research Applications

Synthesis and Structural Characterization

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate and related compounds have been synthesized and characterized, highlighting their relevance in scientific research. The synthesis involves a multi-step substitution reaction, and the structures are confirmed through various spectroscopic methods (FTIR, NMR, mass spectrometry) and X-ray diffraction. The compounds' molecular structures have been optimized using density functional theory (DFT), showing consistency with X-ray crystallographic data. This thorough characterization supports the compounds' potential in various research applications, including the study of physicochemical properties and molecular electrostatic potential (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing significant insights into their physicochemical properties. Such studies are crucial for understanding the reactivity and interaction of these molecules with other chemical species, which can be applied in various scientific research fields, including material science and medicinal chemistry (Huang et al., 2021).

Vibrational Properties and Spectroscopic Analysis

Further research on similar compounds has delved into their vibrational properties and spectroscopic analysis. Through DFT and time-dependent DFT (TD-DFT) calculations, comprehensive data on UV-Visible and NMR spectroscopy, geometrical parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and natural bond orbital (NBO) analysis have been provided. This level of detail aids in the understanding of the compounds' electronic structure and its implications for chemical behavior and reactivity (Wu et al., 2021).

Application in Hydrolytic Stability and Oxidative Stress Protection

In a different context, modifications of related compounds have been explored to enhance hydrolytic stability and offer cytoprotection against oxidative stress. This research indicates the potential therapeutic applications of these molecules in protecting cells from oxidative damage, which is a critical aspect of various diseases and aging processes (Wang & Franz, 2018).

Sensing Performance Enhancement

Exploration into the sensing capabilities of boron ester derivatives has shown that introducing functional groups can significantly enhance their reactivity towards hydrogen peroxide, a notable achievement for detecting peroxide-based explosives. This approach has led to a considerable reduction in reaction time and improved detection limits, showcasing the potential of these compounds in the development of sensitive and rapid detection methods for hazardous materials (Fu et al., 2016).

Future Directions

Organoboron compounds like “Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis but also used as enzyme inhibitors or specific ligand drugs . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . Therefore, the future research directions could involve exploring its potential applications in these areas.

Properties

IUPAC Name

methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGFBYOYKYWINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731357
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-44-7
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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